molecular formula C21H18N2O2 B2770000 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide CAS No. 307509-44-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide

Cat. No.: B2770000
CAS No.: 307509-44-0
M. Wt: 330.387
InChI Key: LSYXIDLMMVCHPB-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide is a complex organic compound with a unique structure that includes an indole core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide typically involves the condensation of 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole with 2-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s indole core is known to interact with various biological pathways, potentially leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methylbenzamide is unique due to its specific substitution pattern on the indole core, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-3-23-18-12-11-17(15-9-6-10-16(19(15)18)21(23)25)22-20(24)14-8-5-4-7-13(14)2/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYXIDLMMVCHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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